molecular formula C5H5F3O2 B15149652 3-Penten-2-one, 5,5,5-trifluoro-4-hydroxy-, (3Z)- CAS No. 453-33-8

3-Penten-2-one, 5,5,5-trifluoro-4-hydroxy-, (3Z)-

Cat. No.: B15149652
CAS No.: 453-33-8
M. Wt: 154.09 g/mol
InChI Key: HZWABPCDJWBJSC-UHFFFAOYSA-N
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Description

The compound 3-Penten-2-one, 5,5,5-trifluoro-4-hydroxy-, (3Z)- (CAS: Not explicitly provided in evidence) is a fluorinated enol-containing ketone characterized by a Z-configured double bond at position 3, a ketone group at position 2, a hydroxyl group at position 4, and a trifluoromethyl group at position 5. The trifluoro substitution and hydroxyl group introduce significant electronic effects, enhancing the acidity of the hydroxyl proton due to the electron-withdrawing nature of fluorine . While specific biological activity data for this compound are absent in the provided evidence, structurally related fluorinated diketopiperazines and enones have demonstrated antiviral properties .

Properties

IUPAC Name

5,5,5-trifluoro-4-hydroxypent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c1-3(9)2-4(10)5(6,7)8/h2,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWABPCDJWBJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273929
Record name 5,5,5-Trifluoro-4-hydroxy-3-penten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453-33-8
Record name 5,5,5-Trifluoro-4-hydroxy-3-penten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5,5-Trifluoro-4-hydroxy-3-penten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Penten-2-one, 5,5,5-trifluoro-4-hydroxy-, (3Z)- can be achieved through several methods. One common approach involves the reaction of trifluoroacetic acid with an appropriate precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Penten-2-one, 5,5,5-trifluoro-4-hydroxy-, (3Z)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reactions: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Penten-2-one, 5,5,5-trifluoro-4-hydroxy-, (3Z)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Penten-2-one, 5,5,5-trifluoro-4-hydroxy-, (3Z)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The conjugated double bond system may also play a role in its chemical behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Functional Groups Fluorination Configuration Physical Properties/Applications References
Target Compound : 3-Penten-2-one, 5,5,5-trifluoro-4-hydroxy-, (3Z)- 4-OH, 5-CF₃ Ketone, hydroxy Trifluoro Z Not reported
Barium bis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate] 1-CF₃, 5-CF₃, Ba²⁺ salt Ketone, hydroxy, metal salt Hexafluoro Z Mol. formula C₁₀H₂BaF₁₂O₄; coordination chemistry applications
3-Pentene-2-thione, 5,5,5-trifluoro-4-hydroxy-, (Z) 4-OH, 5-CF₃ Thione, hydroxy Trifluoro Z CAS 88551-99-9; thione group alters polarity/reactivity
3-Penten-2-one, 4-hydroxy-, (3E)/(3Z) 4-OH Ketone, hydroxy None E/Z Non-fluorinated analogs; potential synthetic intermediates
1,1,1,5,5,5-Hexafluoro-4-(trimethylsiloxy)-3-penten-2-one (3Z) 4-OTMS, 1-CF₃, 5-CF₃ Ketone, silyl ether Hexafluoro Z Boiling point: 129°C; enhanced lipophilicity

Key Comparison Points

Fluorination Effects
  • Trifluoro vs. Hexafluoro: The target compound’s 5,5,5-trifluoro group exerts strong electron-withdrawing effects, increasing the acidity of the 4-hydroxy group compared to non-fluorinated analogs. In contrast, the hexafluoro analog (1,1,1,5,5,5-hexafluoro substitution) in further amplifies this effect, as seen in its use as a barium salt for coordination chemistry .
  • Stability: Fluorination generally enhances metabolic stability. The trifluoro derivative may exhibit intermediate stability between non-fluorinated and hexafluoro analogs.
Functional Group Modifications
  • Ketone vs. Thione : The thione analog () replaces the ketone oxygen with sulfur, reducing polarity and altering nucleophilic reactivity. This substitution could shift UV absorption profiles and decrease hydrogen-bonding capacity compared to the target compound .
  • Hydroxy vs. Silyl Ether : The silyl-protected derivative () replaces the hydroxy group with a trimethylsilyl (TMS) ether, increasing lipophilicity and making it more suitable for organic synthesis under anhydrous conditions .
Stereochemical and Configurational Differences
  • Z Configuration: The Z-configuration in the target compound and its analogs (e.g., ) imposes spatial constraints that influence intermolecular interactions and reactivity. For example, the Z-enone geometry may favor specific cyclization pathways in synthesis .
Physical Properties
  • Boiling Points : The silyl ether hexafluoro derivative () has a reported boiling point of 129°C, reflecting volatility despite its high molecular weight . Data for the target compound are lacking but predicted to be lower due to fewer fluorine atoms.
  • Solubility : The hydroxy group in the target compound enhances water solubility relative to its silyl-protected or thione analogs.

Q & A

Q. What are the optimal synthetic routes for (3Z)-5,5,5-trifluoro-4-hydroxy-3-penten-2-one, and how does stereoselectivity impact yield?

The compound can be synthesized via aldol condensation of trifluoroacetylacetone derivatives under controlled conditions. Stereoselectivity is critical due to the (3Z) configuration, which requires careful selection of catalysts and reaction parameters. For example, asymmetric induction using chiral auxiliaries or organocatalysts (e.g., 1,4-diazabicyclo[2.2.2]octane) can enhance stereochemical control . Optical rotation data from analogous hydroxybutanoate derivatives (e.g., [α]₀ = +15.1 in EtOH) highlight the importance of monitoring enantiomeric purity during synthesis .

Q. How can the structure of (3Z)-5,5,5-trifluoro-4-hydroxy-3-penten-2-one be confirmed using spectroscopic methods?

Key techniques include:

  • NMR : Distinct ¹⁹F NMR signals for CF₃ groups (~-70 ppm) and ¹H NMR analysis of the hydroxyl proton (broad singlet at δ 3.5–4.5 ppm) .
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 256.22 (C₁₃H₁₁F₃O₂) for the parent compound and fragment ions corresponding to CF₃ loss .

Q. What are the common impurities or byproducts observed during synthesis, and how can they be resolved?

Impurities often arise from keto-enol tautomerism or incomplete trifluoromethylation. Chromatographic methods (e.g., reverse-phase HPLC with C18 columns) and recrystallization in polar solvents (e.g., ethanol/water mixtures) are effective for purification. Contaminants like unreacted trifluoroacetylacetone derivatives can be identified via GC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the (3Z)-configuration in metal complexes of this ligand?

The (3Z)-configuration stabilizes metal complexes through chelation, forming six-membered rings with metals like Mn(II) or Fe(III). DFT calculations reveal that the Z-isomer exhibits lower steric strain and stronger σ-donation from the hydroxyl group compared to the E-isomer. X-ray crystallography of analogous complexes (e.g., manganese(II) bis[(2Z)-trifluoro-4-oxo-2-penten-2-olate]) confirms octahedral geometry with bond angles of ~118.5° .

Q. How does the trifluoromethyl group influence the ligand’s electronic properties in catalytic applications?

The electron-withdrawing CF₃ group enhances Lewis acidity in metal complexes, making them effective catalysts in fluorination or cross-coupling reactions. Cyclic voltammetry studies show a 0.3–0.5 V positive shift in redox potentials for CF₃-containing complexes compared to non-fluorinated analogs, indicating improved oxidative stability .

Q. What contradictions exist in reported thermodynamic data for this compound, and how can they be resolved?

Discrepancies in melting points (e.g., 123–124°C vs. 287.5–293.5°C in related compounds) may arise from polymorphic forms or hydration states . Differential Scanning Calorimetry (DSC) and variable-temperature XRD are recommended to characterize phase transitions and confirm lattice stability .

Q. How can computational modeling (e.g., DFT) predict reactivity in novel derivatives of this compound?

DFT calculations at the B3LYP/6-311+G(d,p) level can optimize geometries and predict reaction pathways. For example, Fukui indices identify the hydroxyl oxygen as the nucleophilic site, while the β-carbon in the enone system is electrophilic, guiding functionalization strategies .

Methodological Recommendations

  • Stereochemical Analysis : Use chiral HPLC columns (e.g., Chiralpak IA) with polar mobile phases to resolve enantiomers .
  • Metal Complex Characterization : Employ XANES/EXAFS for local metal-ligand bonding analysis in coordination complexes .
  • Data Validation : Cross-reference experimental results with crystallographic databases (e.g., CCDC) for bond-length/angle comparisons .

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